![molecular formula C12H10ClNO2S B139327 2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid CAS No. 132483-33-1](/img/structure/B139327.png)
2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic acid, also known as CTAP, is a non-peptide antagonist of the mu-opioid receptor. It is a widely used tool in scientific research for studying the mechanisms of opioid addiction and pain management.
Mecanismo De Acción
2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid acts as a competitive antagonist of the mu-opioid receptor, meaning that it binds to the receptor and blocks the activity of endogenous opioids such as endorphins and enkephalins. This leads to a decrease in the release of dopamine, a neurotransmitter that is involved in the reward pathway and plays a key role in addiction.
Biochemical and Physiological Effects
2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid has been shown to have a number of biochemical and physiological effects in laboratory experiments. It can reduce the analgesic effects of opioids, block the development of tolerance to opioids, and decrease the rewarding effects of opioids. Additionally, 2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid has been shown to reduce the symptoms of opioid withdrawal, indicating its potential as a treatment for opioid addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid is its potency and selectivity for the mu-opioid receptor. This makes it a valuable tool for studying the effects of opioids on the brain and body. However, one limitation of 2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid is that it can only be used in laboratory experiments and cannot be used in clinical settings due to its non-peptide structure.
Direcciones Futuras
There are several future directions for research involving 2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid. One area of interest is the potential use of 2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid as a treatment for opioid addiction. Another area of research is the development of new opioid receptor antagonists based on the structure of 2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid, which could lead to the discovery of more effective treatments for pain management and addiction. Finally, further research is needed to fully understand the biochemical and physiological effects of 2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid on the brain and body.
Métodos De Síntesis
The synthesis of 2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid involves the reaction of 2-(3-chloro-4-nitrophenyl)propionic acid with thiosemicarbazide, followed by reduction with sodium dithionite. The resulting product is purified by recrystallization to obtain 2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid in high yield.
Aplicaciones Científicas De Investigación
2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid has been extensively used in scientific research to study the mechanisms of opioid addiction and pain management. It is a potent and selective antagonist of the mu-opioid receptor, which is the primary target of opioid drugs such as morphine and fentanyl. By blocking the mu-opioid receptor, 2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid can help researchers understand the complex biochemical and physiological effects of opioids on the brain and body.
Propiedades
Número CAS |
132483-33-1 |
|---|---|
Nombre del producto |
2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid |
Fórmula molecular |
C12H10ClNO2S |
Peso molecular |
267.73 g/mol |
Nombre IUPAC |
2-[3-chloro-4-(1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C12H10ClNO2S/c1-7(12(15)16)8-2-3-9(10(13)6-8)11-14-4-5-17-11/h2-7H,1H3,(H,15,16) |
Clave InChI |
ABAFLOQGMWPWIK-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)C2=NC=CS2)Cl)C(=O)O |
SMILES canónico |
CC(C1=CC(=C(C=C1)C2=NC=CS2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione](/img/structure/B139257.png)
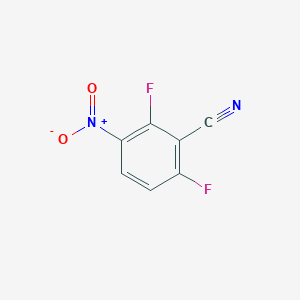
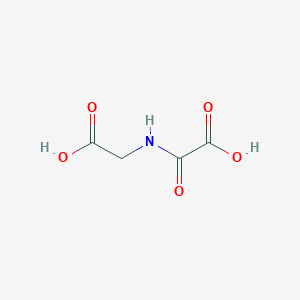
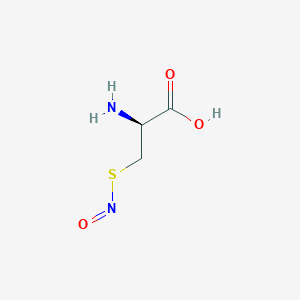
![1-[(2S,4S)-2,4-Bis(hydroxymethyl)azetidin-1-YL]ethanone](/img/structure/B139264.png)

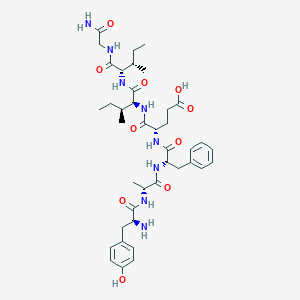
![(17beta)-3-Methoxy-17-[(oxan-2-yl)oxy]estra-1,3,5(10)-triene](/img/structure/B139275.png)

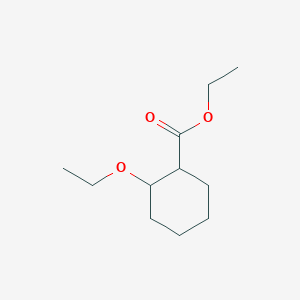
![4-(4-Chloro-phenyl)-1-{3-[2-(4-fluoro-phenyl)-[1,3]dithiolan-2-YL]-propyl}-piperidin-4-OL](/img/structure/B139278.png)
